4-Chloro-3-nitrotoluene
Overview
Description
4-Chloro-3-nitrotoluene is a chemical compound that has been studied for its vibrational spectral properties using Raman and infrared spectroscopy. The molecular structure and vibrational frequencies have been interpreted with the aid of structure optimizations and normal coordinate force field calculations based on Hartree Fock and density functional theory methods . This compound is of interest due to its potential applications in various fields, including materials science and organic synthesis.
Synthesis Analysis
The synthesis of 4-Chloro-3-nitrotoluene-related compounds has been explored in several studies. For instance, 4-Bromo-2-chlorotoluene was synthesized from 4-bromo-2-nitrotoluene through a reduction process followed by diazotization and a Sandmeyer reaction, with an overall yield of 68% . Additionally, the synthesis of 3-nitro-[3-11C]toluene and 4-nitro-[4-11C]toluene was achieved by reacting nitro-[11C]methane with certain intermediates in the presence of BuLi, utilizing the synchronous six-electron cyclization of hexatriene systems into aromatics .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-nitrotoluene has been extensively analyzed using different computational methods. The geometry of the molecule was optimized, and the vibrational frequencies were calculated. The effects of substitutions of the methyl group, nitro group, and halogen on the molecule were investigated . Additionally, the molecular structures of related compounds, such as 4-nitro-, 4-methyl-, and 4-chloro-pyridine-N-oxides, were determined by gas-phase electron diffraction, providing insights into the structural parameters of these molecules .
Chemical Reactions Analysis
The chemical reactivity of 4-Chloro-3-nitrotoluene and related compounds has been studied through various spectroscopic methods. For example, the FT-IR and FT-Raman spectra of 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene were recorded, and the vibrational spectra were interpreted with the aid of normal coordinate analysis . The influence of chloro and nitro groups on the skeletal modes of these compounds was also investigated.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3-nitrotoluene have been characterized through different studies. The compound's vibrational spectral analysis, molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties have been performed. The calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule . The thermal behavior of related compounds, such as 4-chloro 4-nitrostilbene, was studied, revealing the melting point and confirming the molecular mass through high-resolution mass spectral analysis .
Scientific Research Applications
Enhanced Degradation of Nitrotoluenes
4-Chloro-3-nitrotoluene, a derivative of nitrotoluene, has been studied for its degradation by bacteria. One study focused on the biodegradation of 4-Nitrotoluene, a related compound, by Rhodococcus pyridinivorans NT2. They optimized the degradation process and achieved a significant increase in degradation efficiency, which is crucial for mitigating environmental and health hazards due to exposure to such compounds (KunduDebasree, HazraChinmay, & ChaudhariAmbalal, 2016).
Dissociation Dynamics in Nitrotoluene Radical Cations
Research on the dissociation dynamics of 3- and 4-nitrotoluene radical cations using femtosecond pump-probe measurements provides insights into the ultrafast nuclear dynamics of these molecules. This has implications for understanding the behavior of nitroaromatic energetic molecules like trinitrotoluene (Boateng et al., 2018).
Fluorescent Probes for Nitrotoluene Detection
A study developed pyrene functionalized polysiloxanes for selective and sensitive detection of 4-Nitrotoluene, highlighting its application in environmental monitoring due to the compound's toxicity and ecological impact. These probes offer a novel approach for detecting such hazardous compounds (Gou et al., 2019).
Spectroscopic and Computational Studies
Spectroscopic studies, including FT-IR and FT-Raman, combined with computational methods like DFT, provide detailed insights into the molecular structure and vibrational spectra of chloro-nitrotoluene compounds. Such studies are crucial for understanding the chemical and physical properties of these molecules (Arjunan et al., 2012).
Mediated Electrochemical Oxidation
Research on the mediated electrooxidation of 4-nitrotoluene into 4-nitrobenzoic acid presents an important chemical process. The study highlights the acceleration of this reaction using a phase transfer agent, contributing to the field of organic synthesis and chemical engineering (Lapicque & Storck, 1985).
Thermal Decomposition Studies
The study of thermal decomposition of nitrotoluene compounds, including 2-nitrotoluene, sheds light on the safety and handling of such industrial chemicals. Understanding the decomposition mechanisms is crucial for preventing industrial accidents and improving process safety (Zhu et al., 2017).
Safety And Hazards
4-Chloro-3-nitrotoluene is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It may cause damage to organs through prolonged or repeated exposure . It is toxic to aquatic life with long-lasting effects . Personal protective equipment should be worn when handling this chemical .
properties
IUPAC Name |
1-chloro-4-methyl-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWESJZZPAJGHRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058995 | |
Record name | Benzene, 1-chloro-4-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-nitrotoluene | |
CAS RN |
89-60-1 | |
Record name | 4-Chloro-3-nitrotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-4-methyl-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-CHLORO-3-NITROTOLUENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60721 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-chloro-4-methyl-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-chloro-4-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chloro-3-nitrotoluene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF8MPL73NZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.